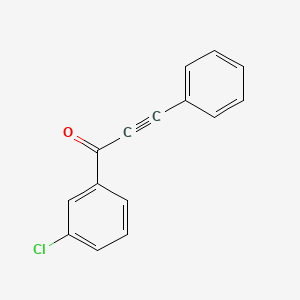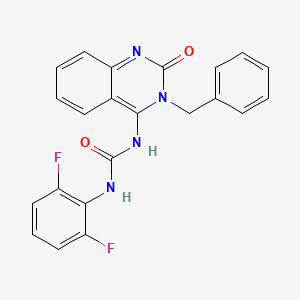
Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride: is a chemical compound with a complex structure that includes an amino acid derivative and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride typically involves the protection of the amino group, followed by the formation of the pyrrolidinone ring. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization to form the pyrrolidinone ring. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrrolidinone ring or the amino group.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride is studied for its potential effects on cellular processes. It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparación Con Compuestos Similares
- Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate
- (2S)-Methyl 2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate
Comparison: Compared to similar compounds, Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride stands out due to its specific structural features and reactivity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C8H15ClN2O3 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;/h5-6H,2-4,9H2,1H3,(H,10,11);1H/t5?,6-;/m0./s1 |
Clave InChI |
XFJBHQSJYHXLGJ-PQAGPIFVSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1CCNC1=O)N.Cl |
SMILES canónico |
COC(=O)C(CC1CCNC1=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14126943.png)

![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)

